Isothiazol-5-ylboronic acid
Overview
Description
Isothiazol-5-ylboronic acid is a boronic acid derivative characterized by the presence of an isothiazole ring.
Mechanism of Action
Target of Action
Isothiazol-5-ylboronic acid, like other boronic acids, is often used in Suzuki-Miyaura coupling reactions . The primary targets of these reactions are carbon atoms in organic compounds, where the boronic acid acts as a source of nucleophilic boron .
Mode of Action
The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki-Miyaura coupling reaction . The boronic acid donates a boron atom to the carbon atom in the organic compound, forming a new carbon-boron bond .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways, depending on the specific organic compounds they react with .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body .
Result of Action
The result of the action of this compound is the formation of a new carbon-boron bond in the target organic compound . This can lead to the synthesis of new organic compounds with potential pharmaceutical applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature .
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors
Cellular Effects
It is known that isothiazolinones, a class of compounds to which Isothiazol-5-ylboronic acid belongs, can induce cellular death and activate pro-inflammatory responses in certain cell types .
Molecular Mechanism
As a boronic acid, it may interact with biomolecules through covalent bonding, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isothiazol-5-ylboronic acid typically involves the borylation of isothiazole derivatives. One common method is the direct borylation of isothiazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Types of Reactions:
Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form isothiazole-5-carboxylic acid derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Isothiazole-5-carboxylic Acid Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Isothiazol-5-ylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
Benzo[c]isothiazol-5-ylboronic Acid: Shares a similar structure but with a benzo-fused ring.
2-Morpholinopyrimidin-5-ylboronic Acid: Another boronic acid derivative with different functional groups
Uniqueness: this compound is unique due to its isothiazole ring, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it a valuable compound in both synthetic chemistry and potential therapeutic applications .
Properties
IUPAC Name |
1,2-thiazol-5-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-2-5-8-3/h1-2,6-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFKZTYRHXQIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NS1)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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